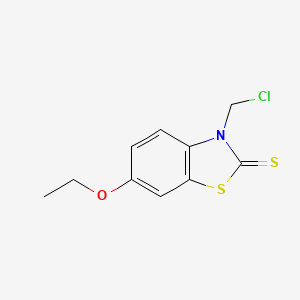![molecular formula C6H9N3O6 B14136169 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine CAS No. 99694-81-2](/img/structure/B14136169.png)
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is a chemical compound with the molecular formula C6H9N3O6. It is a derivative of L-alanine, an amino acid, and contains additional functional groups that make it a unique compound with various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine typically involves the protection of the amino group of L-alanine using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amino acid is then subjected to further reactions to introduce the carboxycarbonyl and aminocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. It may also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(carboxycarbonyl)-L-alanine: A closely related compound with similar functional groups.
(2S)-3-Amino-2-(carboxyformamido)propanoic acid: Another derivative of L-alanine with comparable properties.
Uniqueness
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
99694-81-2 |
|---|---|
Formule moléculaire |
C6H9N3O6 |
Poids moléculaire |
219.15 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1 |
Clé InChI |
WLHZKQYVDKRZKW-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


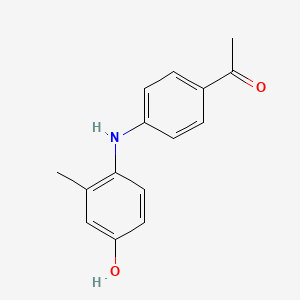


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
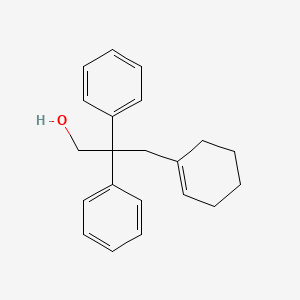
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
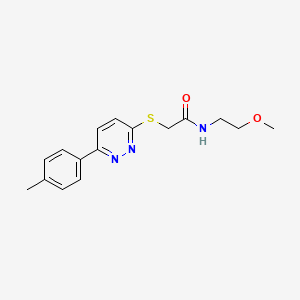
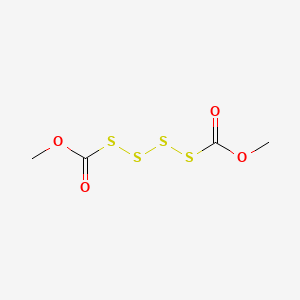

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

